molecular formula C22H12N4O B11097190 4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B11097190
M. Wt: 348.4 g/mol
InChI Key: FJMDTJZJIWFQJN-UHFFFAOYSA-N
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Description

4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoxaline moiety linked to a phenoxybenzene structure with two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of quinoxaline derivatives with phenoxybenzene compounds. One common method includes the use of a base-catalyzed nucleophilic substitution reaction where quinoxaline is reacted with a halogenated phenoxybenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific combination of a quinoxaline moiety with a phenoxybenzene structure and nitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H12N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H12N4O/c23-12-16-8-9-19(11-17(16)13-24)27-18-5-3-4-15(10-18)22-14-25-20-6-1-2-7-21(20)26-22/h1-11,14H

InChI Key

FJMDTJZJIWFQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

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